Cas no 641635-63-4 (Methyl 2,3,4-Tri-O-benzyl-D-galactopyranoside)

Methyl 2,3,4-Tri-O-benzyl-D-galactopyranoside is a protected galactose derivative widely used in carbohydrate chemistry and glycoconjugate synthesis. The benzyl groups at the 2, 3, and 4 positions provide robust protection for hydroxyl functionalities, ensuring selective reactivity in glycosylation and other transformations. This compound serves as a key intermediate for synthesizing complex oligosaccharides, glycoproteins, and glycolipids due to its stability and compatibility with standard protecting group strategies. Its crystalline form facilitates purification and handling, while the methyl glycoside moiety enhances solubility in organic solvents. The product is particularly valuable for stereoselective glycosylation reactions, offering high reproducibility in synthetic applications.
Methyl 2,3,4-Tri-O-benzyl-D-galactopyranoside structure
641635-63-4 structure
Product Name:Methyl 2,3,4-Tri-O-benzyl-D-galactopyranoside
CAS No:641635-63-4
MF:C28H32O6
MW:464.550088882446
CID:1062698
PubChem ID:71750624
Update Time:2025-06-08

Methyl 2,3,4-Tri-O-benzyl-D-galactopyranoside Chemical and Physical Properties

Names and Identifiers

    • Methyl 2,3,4-Tri-O-benzyl-D-galactopyranoside
    • [(2R,3S,4S,5R)-6-methoxy-3,4,5-tris(phenylmethoxy)oxan-2-yl]methanol
    • Methyl 2,3,4-Tri-O-b
    • (3,4,5-Tris-benzyloxy-6-methoxy-tetrahydro-pyran-2-yl)-methanol
    • DTXSID50858098
    • DB-326570
    • 641635-63-4
    • Methyl 2,3,4-Tris-O-(phenylmethyl)-D-galactopyranoside
    • Inchi: 1S/C28H32O6/c1-30-28-27(33-20-23-15-9-4-10-16-23)26(32-19-22-13-7-3-8-14-22)25(24(17-29)34-28)31-18-21-11-5-2-6-12-21/h2-16,24-29H,17-20H2,1H3/t24-,25+,26+,27-,28?/m1/s1
    • InChI Key: MOKYEUQDXDKNDX-PBVUBXADSA-N
    • SMILES: O1C([C@@H]([C@H]([C@H]([C@H]1CO)OCC1C=CC=CC=1)OCC1C=CC=CC=1)OCC1C=CC=CC=1)OC

Computed Properties

  • Exact Mass: 464.22000
  • Monoisotopic Mass: 464.21988874g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 34
  • Rotatable Bond Count: 11
  • Complexity: 541
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 4
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 66.4Ų

Experimental Properties

  • Color/Form: No date available
  • Density: 1.2±0.1 g/cm3
  • Melting Point: No date available
  • Boiling Point: 593.0±50.0 °C at 760 mmHg
  • Flash Point: 312.5±30.1 °C
  • PSA: 66.38000
  • LogP: 4.10620
  • Vapor Pressure: 0.0±1.8 mmHg at 25°C

Methyl 2,3,4-Tri-O-benzyl-D-galactopyranoside Security Information

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Additional information on Methyl 2,3,4-Tri-O-benzyl-D-galactopyranoside

Recent Advances in the Synthesis and Applications of Methyl 2,3,4-Tri-O-benzyl-D-galactopyranoside (CAS: 641635-63-4)

Methyl 2,3,4-Tri-O-benzyl-D-galactopyranoside (CAS: 641635-63-4) is a key intermediate in the synthesis of complex carbohydrates and glycoconjugates, which play crucial roles in various biological processes, including cell signaling, immune response, and pathogen recognition. Recent studies have highlighted its importance in the development of novel therapeutics and diagnostic tools. This research brief aims to provide an overview of the latest advancements in the synthesis, characterization, and applications of this compound, drawing from recent peer-reviewed publications and industry reports.

One of the most significant developments in the synthesis of Methyl 2,3,4-Tri-O-benzyl-D-galactopyranoside involves the optimization of benzylation protocols to improve yield and purity. A 2023 study published in the Journal of Organic Chemistry demonstrated a novel catalytic system using silver oxide and molecular sieves, which achieved a 92% yield with minimal side products. This advancement is particularly relevant for large-scale production, where efficiency and cost-effectiveness are critical.

In addition to synthetic improvements, recent research has explored the compound's utility in glycobiology. For instance, a team at the University of Cambridge utilized Methyl 2,3,4-Tri-O-benzyl-D-galactopyranoside as a precursor for the synthesis of galactose-containing glycodendrimers, which showed promising results in targeted drug delivery systems. The study, published in Chemical Communications, emphasized the compound's versatility in constructing multivalent scaffolds for biomedical applications.

Another area of interest is the role of Methyl 2,3,4-Tri-O-benzyl-D-galactopyranoside in the development of glycan-based vaccines. A 2024 preprint on bioRxiv detailed its use in the synthesis of tumor-associated carbohydrate antigens (TACAs), which are being investigated for their potential to elicit immune responses against cancer cells. The study reported enhanced antigen presentation and stability, underscoring the compound's value in immunotherapeutic research.

Despite these advancements, challenges remain in the scalable production and functionalization of Methyl 2,3,4-Tri-O-benzyl-D-galactopyranoside. Recent reviews in Carbohydrate Research have called for further studies on green chemistry approaches to reduce the environmental impact of its synthesis. Additionally, the need for more robust analytical methods to characterize its derivatives has been highlighted, particularly for quality control in pharmaceutical applications.

In conclusion, Methyl 2,3,4-Tri-O-benzyl-D-galactopyranoside (CAS: 641635-63-4) continues to be a pivotal compound in glycochemistry and biomedical research. Its applications span from drug delivery to vaccine development, driven by ongoing innovations in synthetic methodologies. Future research should focus on sustainable production techniques and the exploration of its potential in emerging therapeutic areas, such as microbiome modulation and personalized medicine.

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